4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid
Description
4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid is a synthetic organic compound featuring a benzoic acid backbone modified with a tert-butoxycarbonyl (BOC)-protected cyclopentylamino-methyl group at the para position. The BOC group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility in organic solvents. The cyclopentyl ring introduces steric bulk and hydrophobicity, which may influence binding interactions in pharmacological or materials science applications. This compound is structurally related to intermediates used in peptide synthesis and drug development, where its functional groups enable selective reactivity .
Properties
IUPAC Name |
4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19(15-6-4-5-7-15)12-13-8-10-14(11-9-13)16(20)21/h8-11,15H,4-7,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDODNOMMABQISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354359-57-1 | |
| Record name | 4-{[(tert-butoxycarbonyl)(cyclopentyl)amino]methyl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction:
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be introduced to the benzoic acid moiety under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted benzoic acid derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, differing in substituents or functional groups:
Physicochemical and Functional Comparisons
- Solubility: The BOC-cyclopentylamino group in the target compound increases lipophilicity compared to analogs like 4-hydroxybenzoic acid (logP ~1.5 vs. ~2.8 for the target) .
- Synthetic Utility : The BOC group in the target compound and its analogs (e.g., CAS 33233-67-9) enables selective deprotection under acidic conditions, a critical feature in stepwise organic synthesis .
- Biological Activity: The cyclopentyl group may enhance binding affinity to hydrophobic pockets in enzyme active sites, as seen in studies where bulky substituents improved inhibitor potency (e.g., BAY 58–2667 with butyl-carboxylate vs. methyl-benzoic acid derivatives) .
Catalytic and Thermal Stability
- Benzoic acid derivatives, including the target compound, are prevalent in pyrolysis studies. For instance, catalytic cracking of polyesters yields benzoic acid derivatives due to benzene ring stability under thermal stress .
- The BOC group’s thermal stability (decomposition >150°C) makes the target compound suitable for high-temperature reactions, unlike unprotected amines .
Pharmacological Relevance
- Analogs like 4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate (IC50 = 190 nM) demonstrate the importance of benzoic acid derivatives in enzyme inhibition, particularly for sulfatases and proteases .
- The cyclopentylamino group in the target compound could mimic cyclic peptide motifs, as seen in baclofen derivatives (e.g., (R)-homobaclofen), which target GABA receptors .
Data Tables
Table 1: Structural and Functional Comparison
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